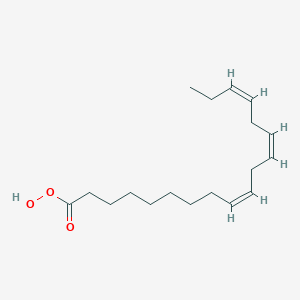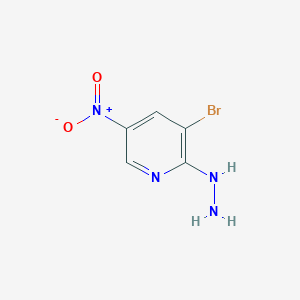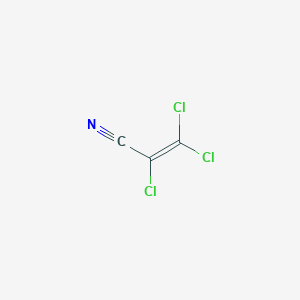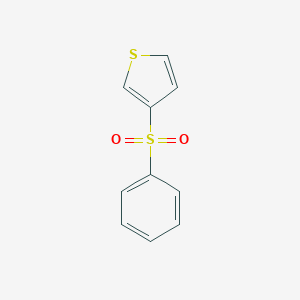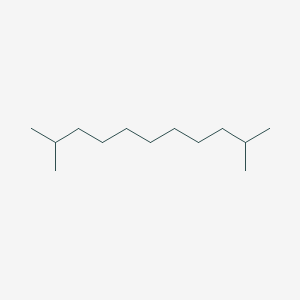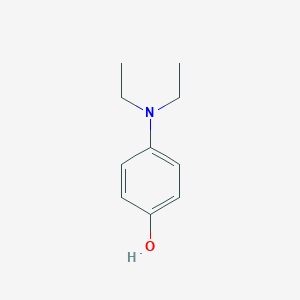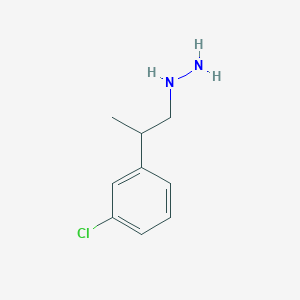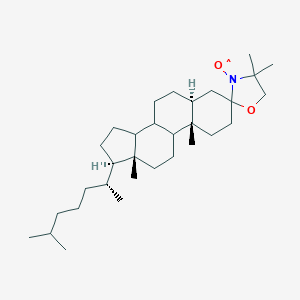
3-Doxylcholestane
Overview
Description
3-Doxylcholestane (CSL) is a spin-labeled cholesterol analog . It has been synthesized and studied in combination with hydroxypropyl-β-cyclodextrin (hpbCD) and methyl-β-cyclodextrin (mbCD) for the first time . The compositions and binding constants of these complexes were determined using the solubility method and numerical simulation of binding isotherms .
Synthesis Analysis
The synthesis of 3-Doxylcholestane involves the use of cyclodextrins . The process of synthesizing compound collections with high levels of structural diversity and three-dimensionality is known as Diversity-oriented synthesis (DOS), which is well-suited for the construction of novel fragment collections .Molecular Structure Analysis
The molecular structure of 3-Doxylcholestane has been studied using Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) investigations . The data from these studies are interpreted by means of theoretically calculated proton hyperfine tensors .Chemical Reactions Analysis
The chemical reactions involving 3-Doxylcholestane have been studied in the context of its complexes with cyclodextrins . The binding constants of both guest molecules with mbCD are greater than with hpbCD, evidently due to the greater size of the hydrophobic cavity in the former case .Scientific Research Applications
Membrane Properties Analysis
- Reliability in Membrane Studies : 3-Doxylcholestane has shown reliability for studying membrane properties. Its effectiveness was confirmed by comparing data with deuterated steroid, cholesterol-3 alpha-d, in egg phosphatidylcholine bilayers. This comparison highlights its utility in understanding membrane dynamics and structure (Taylor & Smith, 1981).
Liquid Crystal Research
- ENDOR Investigations in Liquid Crystals : A study using Electron Nuclear Double Resonance (ENDOR) examined the anisotropic proton hyperfine shifts in 3-doxylcholestane within liquid-crystalline solutions. This research provided insights into the orientational order and dynamic behavior of nematic and smectic phases in liquid crystals (Kirste, 1987).
Phospholipid Bilayer Perturbation
- Investigation of Oxidized Lecithin Effects : 3-Doxylcholestane was used to study the effects of various oxidized lecithins on fatty acid alignment in phospholipid planar bilayers. The research shed light on how different oxidized lecithins impact the structure and dynamics of lipid bilayers (Megli, Conte, & Russo, 2010).
Steroid-Lecithin Monolayers
- Molecular Packing in Monolayers : Studies on molecular packing in steroid-lecithin monolayers, including 3-doxylcholestane, revealed its resemblance to cholesterol in terms of molecular packing and hydrophobic interactions. These findings are significant for understanding the behavior of cholesterol and its analogs in lipid monolayers (Müller-Landau & Cadenhead, 1979).
Spin-Label Techniques in Microemulsions
- Role in Studying Microemulsion Structure : 3-Doxylcholestane was used as a spin-label in studying the structure of microemulsions. This research enhances the understanding of the phase behavior of microemulsions under different conditions, such as varying salt concentrations (Ramachandran, Vijayan, & Shah, 1980).
Cyclodextrin Guest-Host Complexes
- Guest-Host Complexes with Cyclodextrins : 3-Doxylcholestane formed guest-host complexes with cyclodextrins. The study of these complexes provided valuable insights into the interaction dynamics between cyclodextrins and cholesterol analogs (Livshits, Demisheva, & Alfimov, 2008).
properties
InChI |
InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24?,25-,26?,27?,29+,30-,31?/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFHESUNMAHDN-MIAPIHAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939724 | |
| Record name | [4',4',10,13-Tetramethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Doxylcholestane | |
CAS RN |
18353-76-9 | |
| Record name | 3-Doxylcholestane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018353769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4',4',10,13-Tetramethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]oxazolidin]-3'-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



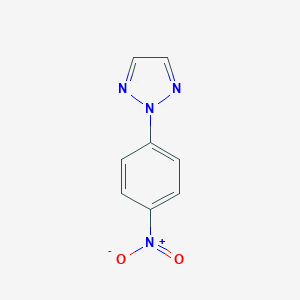
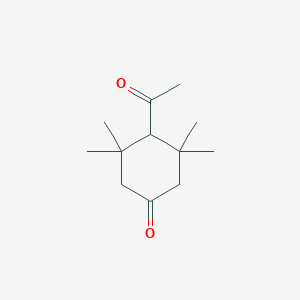
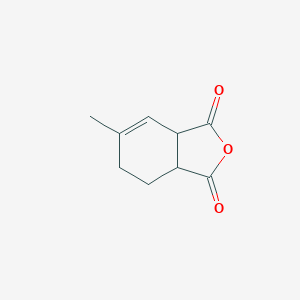
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
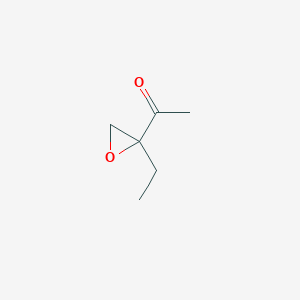
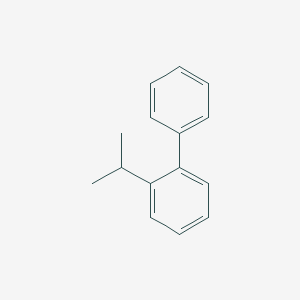
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
